Benzyl alcohol-alpha-13C
Overview
Description
It is a colorless liquid with a molecular formula of C7H8O and a molecular weight of 108.14 g/mol. Benzyl alcohol-alpha-13C is used in various fields such as medical research, environmental research, and industrial research.
Mechanism of Action
Target of Action
Phenyl(113C)methanol, also known as Benzyl alcohol-alpha-13C, is a variant of benzyl alcohol. The primary targets of benzyl alcohol are the respiratory spiracles of lice . It inhibits lice from closing their respiratory spiracles, leading to their asphyxiation .
Mode of Action
This compound interacts with its targets by obstructing the respiratory spiracles of lice, preventing them from closing. This obstruction leads to the asphyxiation of the lice, effectively eliminating them .
Biochemical Pathways
Phenyl(113C)methanol is involved in the methylation of phenol with methanol, a process widely carried out to produce a variety of products such as anisole, cresols, and xylenols . This process involves various catalysts, including zeolites, metal oxides, spinel, phosphates, sulfates, hydrotalcites, and others .
This compound, on the other hand, is part of the peroxisomal β-oxidative pathway, which produces benzoyl-CoA, a precursor of benzenoid compounds . This pathway involves the enzymes cinnamate-coenzyme A (CoA) ligase (CNL), cinnamoyl-CoA hydratase/dehydrogenase (CHD), and 3-ketoacyl-CoA thiolase (KAT) .
Pharmacokinetics
It is known that benzyl alcohol is harmful if swallowed or inhaled .
Result of Action
The primary result of the action of this compound is the asphyxiation of lice, leading to their elimination . In the context of the peroxisomal β-oxidative pathway, it contributes to the production of benzoyl-CoA .
Action Environment
The action of Phenyl(113C)methanol and this compound can be influenced by various environmental factors. For instance, the methylation of phenol with methanol is affected by the phenol/methanol mole ratio of the feed . Additionally, benzyl alcohol should be stored at room temperature away from light and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl alcohol-alpha-13C can be synthesized through various methods. One common method involves the reduction of benzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields phenylmethanol as the primary product.
Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde to produce phenylmethanol. This reaction requires anhydrous conditions and is typically conducted in an ether solvent.
Industrial Production Methods
Industrial production of phenyl(113C)methanol often involves the catalytic hydrogenation of benzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
Benzyl alcohol-alpha-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to benzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: The compound can be reduced to toluene using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3 in acidic conditions.
Reduction: LiAlH4.
Substitution: SOCl2.
Major Products
Oxidation: Benzaldehyde.
Reduction: Toluene.
Substitution: Benzyl chloride.
Scientific Research Applications
Benzyl alcohol-alpha-13C has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: this compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require a phenylmethanol moiety.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Comparison with Similar Compounds
Benzyl alcohol-alpha-13C is similar to other phenylmethanols and alcohols in terms of its chemical structure and reactivity. Some similar compounds include:
Benzyl Alcohol: Similar to phenyl(113C)methanol but without the isotopic labeling.
Phenol: Contains a hydroxyl group directly attached to an aromatic ring.
This compound is unique due to its isotopic labeling, which makes it useful in tracer studies and research involving isotopic effects.
Biological Activity
Benzyl alcohol-alpha-13C, also known as Phenyl(α-^13C)methanol, is a stable isotopically labeled variant of benzyl alcohol. This compound has garnered attention due to its unique properties and applications in various fields, including biochemistry, toxicology, and pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 111.16 g/mol
- Isotopic Labeling : The alpha carbon is labeled with carbon-13, enhancing its tracking in biological studies.
The structure of this compound consists of a benzene ring attached to a hydroxymethyl group. This configuration allows for various chemical reactions, including oxidation to benzaldehyde and reduction to toluene.
This compound exhibits several biological activities primarily through its interaction with metabolic pathways:
- Inhibition of Respiratory Spiracles : The compound acts on the respiratory spiracles of lice, obstructing them and leading to asphyxiation. This property is utilized in pest control applications.
- Metabolic Pathways : It participates in the methylation of phenol with methanol and is involved in the peroxisomal β-oxidative pathway, producing benzoyl-CoA, a precursor for various benzenoid compounds.
- Toxicological Effects : Studies have shown that benzyl alcohol can induce developmental toxicity in zebrafish embryos, leading to increased mortality rates, inhibited hatching rates, and morphological defects such as cardiac malformations .
Pharmacokinetics
Benzyl alcohol is known for its rapid absorption and distribution in biological systems. It undergoes metabolic transformations primarily in the liver, where it can be converted into benzaldehyde or further oxidized to benzoic acid. The pharmacokinetics of this compound are similar but may be traced more precisely due to its isotopic labeling.
Developmental Toxicity in Zebrafish
A notable study assessed the developmental toxicity of benzyl alcohol using zebrafish embryos as a model organism. The findings revealed that exposure to varying concentrations resulted in:
- Increased Mortality : Higher concentrations correlated with increased mortality rates.
- Morphological Defects : Observations included pericardial edema and arrhythmia due to cardiac malformations.
- Neuronal Disruption : Alterations in motor neuron axonal integrity were noted, indicating potential neurotoxic effects .
Enzyme Kinetics Studies
This compound has been utilized to study enzyme-catalyzed reactions due to its isotopic labeling. Researchers have employed this compound to investigate:
- Reaction Mechanisms : The kinetic isotope effect observed during oxidation reactions provides insights into bond cleavage processes.
- Substrate Specificity : Its unique properties allow for enhanced tracking during metabolic studies .
Applications in Research
This compound serves multiple roles in scientific research:
- Organic Synthesis : It is a precursor for synthesizing various organic compounds.
- Biological Studies : Used extensively in enzyme kinetics and metabolic pathway investigations due to its ability to be traced through biological systems.
- Pharmaceutical Development : It plays a role in synthesizing drugs that require a phenylmethanol moiety.
Summary Table of Biological Activity
Properties
IUPAC Name |
phenyl(113C)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDDGKGOMKODPV-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480287 | |
Record name | Benzyl alcohol-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54522-91-7 | |
Record name | Benzyl alcohol-|A-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54522-91-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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